molecular formula C17H19N5OS B2540892 4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 512807-41-9

4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2540892
CAS RN: 512807-41-9
M. Wt: 341.43
InChI Key: TXPXPSDDMWSAAP-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects . The compound also contains a thioxo group and a carboxamide group, which may contribute to its reactivity and potential biological activity.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of the specified compound exhibit anticancer activity. For instance, studies on novel pyrazolopyrimidines derivatives have demonstrated their effectiveness as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized and evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, indicating a promising avenue for the development of new anticancer drugs (Rahmouni et al., 2016). Similarly, 4-aminoantipyrine-based heterocycles have been synthesized and tested for their anti-breast cancer activity, showing significant inhibition against the MCF7 breast cancer cell line, highlighting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2014).

Anti-inflammatory and Analgesic Applications

Derivatives have also been developed with anti-inflammatory and analgesic properties. For example, new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). This suggests their utility in developing new drugs for treating conditions associated with inflammation and pain.

Synthesis and Characterization of Novel Derivatives

Considerable work has been done in synthesizing and characterizing novel derivatives of this compound for various scientific applications. For instance, a study focused on the synthesis, reactions, and spectral characterization of novel thienopyrazole derivatives, contributing to the chemical knowledge necessary for further pharmaceutical development (Ahmed et al., 2018). Another research effort detailed the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives, highlighting the versatility of these compounds in generating a variety of biologically active molecules (Fadda et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives are known to have antileishmanial and antimalarial activities .

properties

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-10-14(16(23)20-12-7-5-4-6-8-12)15(21-17(24)19-10)13-9-18-22(3)11(13)2/h4-9,15H,1-3H3,(H,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPXPSDDMWSAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(N(N=C2)C)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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